molecular formula C9H7F3O4S B14511126 2-Oxo-2-phenylethyl trifluoromethanesulfonate CAS No. 62861-51-2

2-Oxo-2-phenylethyl trifluoromethanesulfonate

Cat. No.: B14511126
CAS No.: 62861-51-2
M. Wt: 268.21 g/mol
InChI Key: LUXQYQRFOCNBKQ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H7F3O4S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a 2-oxo-2-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2-phenylethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-oxo-2-phenylethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form the corresponding alcohol.

    Oxidation: The phenyl group can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.

    Reduction: The major product is 2-phenylethanol.

    Oxidation: The major products are oxidized phenyl derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

2-Oxo-2-phenylethyl trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl trifluoromethanesulfonate involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbonyl carbon highly electrophilic. This enhances the compound’s ability to undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl methanesulfonate
  • 2-Oxo-2-phenylethyl tosylate
  • 2-Oxo-2-phenylethyl trifluoroacetate

Uniqueness

2-Oxo-2-phenylethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to methanesulfonate and tosylate. This makes it more reactive in nucleophilic substitution reactions. Additionally, the trifluoromethanesulfonate group imparts unique electronic properties to the compound, enhancing its utility in various applications.

Properties

CAS No.

62861-51-2

Molecular Formula

C9H7F3O4S

Molecular Weight

268.21 g/mol

IUPAC Name

phenacyl trifluoromethanesulfonate

InChI

InChI=1S/C9H7F3O4S/c10-9(11,12)17(14,15)16-6-8(13)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

LUXQYQRFOCNBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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